3-Benzyloxy-2-styryl-pyran-4-one
Overview
Description
Synthesis Analysis
The synthesis of 3-Benzyloxy-2-styryl-pyran-4-one involves the Wittig reaction, where different styryl side chains are linked to the C2-position of pyranones . Intermediates with a carboxylic group are obtained by the substitution of glycine, followed by the deprotection of the benzyl group by hydrochloric acid .Molecular Structure Analysis
The molecular formula of 3-Benzyloxy-2-styryl-pyran-4-one is C20H16O3 . The molecular weight is 304.345 .Chemical Reactions Analysis
The chemical reactivity of 3-Benzyloxy-2-styryl-pyran-4-one can be influenced by the presence of an electron-withdrawing cyano group, which activates the styryl double bond .Scientific Research Applications
Synthetic Methodologies and Chemical Transformations
- A microwave-assisted transformation of 2-pyrones into 4-pyrones has been developed, followed by photocatalytic oxidative cyclization to obtain new benzo[f]chromen-1-ones and phenyl-4H-chromen-4-ones, demonstrating an innovative approach in synthetic chemistry (Ait‐Baziz et al., 2014).
- The synthesis of bis-DCM type dyes involving 2,6-bis (4-(dialkylamino) styryl)-4H-pyran-4-one suggests its utility in the development of materials for organic light-emitting diodes, highlighting its importance in materials science (Teimuri‐Mofrad et al., 2018).
- The creation of novel metal-chelator-bearing compounds from 5-benzyloxy-2-(hydroxymethyl)pyran-4-one for cytotoxicity evaluation against various cancer cell lines indicates its potential in medicinal chemistry and cancer research (Chen et al., 2003).
Photophysical Properties and Organic Electronics
- The study of substituted phenols from pyranone precursors including 3-(benzyloxy)-2-methyl-4H-pyran-4-one underlines the importance of these compounds in organic synthesis and their potential application in various fields, including materials science and pharmacology (Marshall et al., 2009).
- The development of glassy organic compounds based on the 4H-pyran-4-ylidene fragment for potential use as solution-processable emitters in optical applications, with amplified spontaneous emission properties, illustrates its utility in the field of photonics and optoelectronics (Zarins et al., 2020).
Antioxidant Properties and Biological Activity
- A theoretical study on the radical scavenging antioxidant activity of 3-styrylchromone derivatives, where the molecular structure plays a significant role, suggests the potential of these compounds in pharmaceutical applications and as antioxidants (Huang et al., 2021).
- The design, synthesis, and characterization of ferrocene-based V-shaped chromophores, including 4H-pyran fragments, for optical applications, show the potential of these compounds in the development of materials with nonlinear optical properties (Teimuri‐Mofrad et al., 2017).
Future Directions
The future directions of 3-Benzyloxy-2-styryl-pyran-4-one could involve further exploration of its potential therapeutic and industrial applications. As an intermediate in the synthesis of Dolutegravir, a second-generation HIV-1 integrase strand transfer inhibitor , it could play a role in the development of new treatments for HIV-1.
properties
IUPAC Name |
2-[(E)-2-phenylethenyl]-3-phenylmethoxypyran-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O3/c21-18-13-14-22-19(12-11-16-7-3-1-4-8-16)20(18)23-15-17-9-5-2-6-10-17/h1-14H,15H2/b12-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNZXGRTBJGQGT-VAWYXSNFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(OC=CC2=O)C=CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(OC=CC2=O)/C=C/C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyloxy-2-styryl-pyran-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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